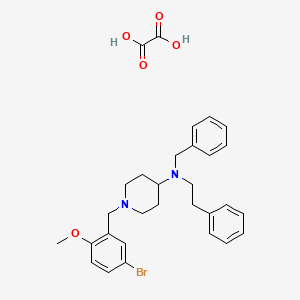
N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate
Overview
Description
N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate, also known as BROMO, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. BROMO belongs to the class of piperidine compounds and has been studied for its potential in the treatment of various neurological disorders.
Mechanism of Action
N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate acts as a dopamine D2 receptor antagonist, which leads to the inhibition of dopamine neurotransmission. This results in a decrease in the activity of dopamine neurons in the brain, which has been shown to be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of dopamine neurotransmission, modulation of the release of other neurotransmitters such as glutamate and GABA, and the regulation of neuronal activity in the brain.
Advantages and Limitations for Lab Experiments
N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate has several advantages for lab experiments, including its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine neurotransmission. However, this compound also has several limitations, including its potential for off-target effects and its limited solubility in water.
Future Directions
Future research on N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate could focus on its potential as a pharmacological tool in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Additionally, further studies could investigate the potential for this compound to modulate other neurotransmitters and its effects on neuronal activity in the brain.
Scientific Research Applications
N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate has been extensively studied for its potential as a pharmacological tool in the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine D2 receptor, which is implicated in the pathogenesis of several neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
N-benzyl-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33BrN2O.C2H2O4/c1-32-28-13-12-26(29)20-25(28)22-30-17-15-27(16-18-30)31(21-24-10-6-3-7-11-24)19-14-23-8-4-2-5-9-23;3-1(4)2(5)6/h2-13,20,27H,14-19,21-22H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGROEQMMEYUDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B3969716.png)
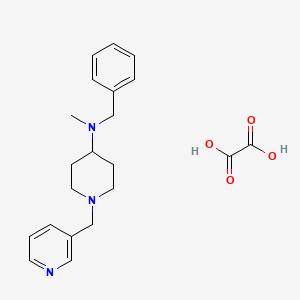
![methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969731.png)
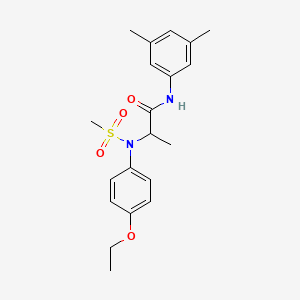
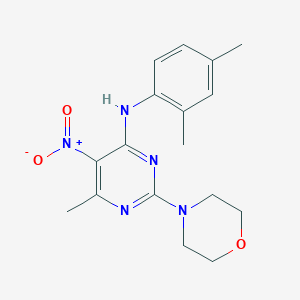
![methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969760.png)
![4-[1-(2-thienylcarbonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969780.png)
![1-[1-(3-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969782.png)
![5-bromo-N-{2-[(4-chlorobenzyl)oxy]ethyl}nicotinamide](/img/structure/B3969793.png)
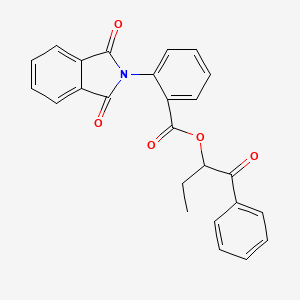
![methyl 2-{3-[2-(4-bromophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3969800.png)

![1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969813.png)